H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH is a peptide composed of a specific sequence of amino acids: alanine, leucine, valine, glycine, threonine, and lysine. This compound is categorized as a peptide, which is a short chain of amino acids linked by peptide bonds. Peptides play significant roles in various biological processes, including hormone regulation, immune responses, and cellular signaling. The peptide's unique sequence contributes to its specific biological activities and potential applications in scientific research and medicine.
The synthesis of H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
The SPPS method allows for precise control over the sequence and purity of the synthesized peptide. The choice of coupling reagents and conditions can significantly affect the yield and quality of the final product.
The molecular structure of H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH can be represented by its amino acid sequence:
This structure features an N-terminal amine group (H-) and a C-terminal carboxylic acid group (-OH), which are characteristic of peptides.
The molecular formula can be derived from its constituent amino acids, and its molecular weight can be calculated based on the individual weights of each amino acid in the sequence.
H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and oligonucleotides with DNA polymerase for substitutions. The outcomes depend on specific reaction conditions and reagents used.
The mechanism of action for peptides like H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH often involves binding to specific receptors or enzymes in biological systems. This interaction can modulate various physiological processes such as cell signaling pathways, enzyme activity, or gene expression.
Upon binding to target proteins or receptors, this peptide may induce conformational changes that activate or inhibit biological functions. The precise mechanism will depend on the target and context within biological systems.
Experimental studies often utilize methods such as surface plasmon resonance or fluorescence resonance energy transfer to analyze binding affinities and interactions with biological targets.
Relevant data regarding melting point, boiling point, and other physicochemical properties can be obtained through experimental methods such as differential scanning calorimetry .
Peptides like H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH have numerous applications across various fields:
This nonapeptide is structurally defined as the gp100(17-25) epitope, a fragment of the glycoprotein 100 (gp100) antigen predominantly expressed in melanosomes. The gp100 protein serves as a critical differentiation marker in melanocytes and melanoma cells. The peptide’s primary structure—H-Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys-OH—adopts an extended conformation in physiological conditions, with the C-terminal lysine facilitating anchor interactions with Major Histocompatibility Complex (MHC) class I molecules [3]. Key structural features include:
Table 1: Structural Descriptors of gp100(17-25)
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₇₀N₁₀O₁₁ |
| Molecular Weight | 843.02 Da |
| Amino Acid Sequence | Ala-Leu-Leu-Ala-Val-Gly-Ala-Thr-Lys |
| Isoelectric Point (pI) | ~8.5 (calculated) |
| Stability | pH-sensitive (hydrolyzes at Lys-Thr bond under acidic conditions) |
Biophysical analyses confirm its solubility in aqueous buffers (up to 10 mM) and susceptibility to proteolysis by endopeptidases, particularly at the Gly-Ala and Ala-Thr bonds [5].
The gp100(17-25) peptide is intrinsically linked to melanocyte function and malignant transformation:
Melanogenesis Regulation
As a proteolytic fragment of gp100, this peptide localizes to melanosomes—organelles dedicated to melanin synthesis. While not directly catalytic, it influences melanogenic pathways through competitive inhibition of tyrosinase (TYR), the rate-limiting enzyme in melanin production. The hydrophobic residues (Leu, Val) may obstruct TYR’s active site, thereby modulating pigment deposition. This positions gp100-derived peptides as endogenous regulators of skin pigmentation [2] [6].
Tumor Immunogenicity
In melanoma, gp100(17-25) serves as a tumor-associated antigen (TAA) presented by HLA-A*0201 MHC class I molecules. Its immunogenic properties include:
Table 2: Immunological Functions of gp100(17-25)
| Function | Mechanism | Biological Impact |
|---|---|---|
| MHC Class I Presentation | Binds HLA-A2 via Lys9 anchor | Activates tumor-specific CD8+ T cells |
| Tyrosinase Interaction | Steric hindrance at catalytic site | Modulates melanin synthesis |
| Neoantigen Generation | Proteasomal cleavage of full-length gp100 | Generates immunodominant epitopes |
This peptide is referenced under multiple designations across scientific literature and commercial databases:
The designation "gp100(17-25)" explicitly denotes its origin as residues 17–25 of the full-length gp100 protein (UniProt: P40967). Alternative nomenclature like "ALLAVGATK" follows standard peptide naming conventions using one-letter amino acid abbreviations, providing a concise identifier for research applications. Commercial suppliers list this peptide as a reference standard for immunoassays targeting melanoma antigens, with catalog identifiers such as Biorbyt orb364689 [3].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5